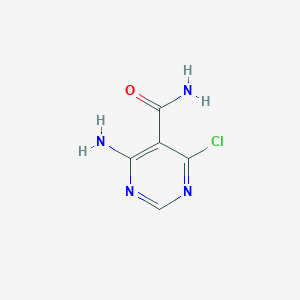

4-Amino-6-chloropyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN4O |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

4-amino-6-chloropyrimidine-5-carboxamide |

InChI |

InChI=1S/C5H5ClN4O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)(H2,7,9,10) |

InChI Key |

MOHFMSMLHFWEGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(=O)N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Amino 6 Chloropyrimidine 5 Carboxamide

Nucleophilic Aromatic Substitution at the Pyrimidine (B1678525) Core

The pyrimidine ring, being an electron-deficient heterocycle, is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility.

Substitution Reactions at the Chloro Position

The chlorine atom at the C-6 position of 4-amino-6-chloropyrimidine-5-carboxamide is the most labile site for nucleophilic attack. The electron-withdrawing nature of the two ring nitrogen atoms significantly lowers the electron density at the carbon atoms of the pyrimidine ring, which facilitates the addition of a nucleophile. masterorganicchemistry.comuniatlantico.edu.co The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the heterocyclic ring. chemrxiv.org

Displacement of the C-6 chloro group by various nucleophiles, particularly amines, is a common and efficient transformation. nih.gov This reaction is widely used to synthesize a variety of 4-amino-6-aminopyrimidine derivatives. For instance, reacting the parent compound with different primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) and a suitable solvent, leads to the corresponding 6-substituted amino-pyrimidine-5-carboxamides. nih.gov

Research on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrates that such substitutions can be highly regioselective. uniatlantico.edu.comdpi.com In many cases, one chlorine atom can be substituted under milder conditions than the second, due to the deactivating effect of the newly introduced electron-donating amino group on the remaining chloro substituent. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the Chloro Position This table is illustrative, based on reactions of similar chloropyrimidines.

| Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Various Amines | i-PrOH, DIPEA, 100 °C | 4-Amino-6-(substituted)aminopyrimidine-5-carboxamide | nih.gov |

| Indoline | Methanol, room temperature | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde* | mdpi.com |

| Aniline | DMF, HATU, 25 °C | 6-Anilino-pyrimidine-4-carboxamide derivative | nih.gov |

Product shown is from a related starting material where solvolysis also occurred.

Reactivity of the Amino Group in Electrophilic and Nucleophilic Processes

The exocyclic amino group at the C-4 position is nucleophilic, though its reactivity is modulated by the electron-deficient pyrimidine ring to which it is attached. It can participate in reactions with electrophiles. For example, acylation or sulfonylation could occur at this amino group under appropriate conditions.

While the primary amino group is fundamentally nucleophilic, its direct involvement in further nucleophilic substitution on the ring is less common than reactions at the chloro position. However, its electronic influence is crucial. As an electron-donating group, it increases the electron density of the ring, which can deactivate the ring towards further nucleophilic attack, making reactions at other positions more challenging. researchgate.net In the context of electrophilic reactions, processes like N-nitrosation have been observed on the amino groups of activated pyrimidines under certain conditions. researchgate.net

Influence of Adjacent Functional Groups on Substitution Patterns

The reactivity of this compound is a direct consequence of the electronic interplay between its substituents.

Amino Group (C-4): This electron-donating group (by resonance) increases the electron density in the ring, particularly at the C-2 and C-6 positions. While this effect generally deactivates the ring toward nucleophilic attack, the C-6 chloro position remains the most viable site for substitution due to the strong activation provided by the ring nitrogens. researchgate.net

Carboxamide Group (C-5): This is an electron-withdrawing group (by induction and resonance), which further activates the ring for nucleophilic aromatic substitution. Its presence at C-5 enhances the electrophilicity of the C-4 and C-6 positions.

Chloro Group (C-6): Besides being a good leaving group, the chlorine atom also influences the ring's reactivity through its inductive electron-withdrawing effect. masterorganicchemistry.com

The combined effect of an electron-donating amino group and an electron-withdrawing carboxamide group creates a "push-pull" system that significantly influences substitution patterns. The substitution of the chlorine atom is generally favored. Studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that the presence of the aldehyde group (another electron-withdrawing group) at C-5 directs the substitution to the C-4 and C-6 positions. uniatlantico.edu.comdpi.com Furthermore, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the carboxamide can occur, which may stabilize the molecule's conformation and influence its reactivity. researchgate.net

Reactions Involving the Carboxamide Functionality

The carboxamide group at C-5 offers another site for chemical modification, distinct from the pyrimidine core.

Chemical Modifications of the Carboxamide Group (e.g., hydrolysis, reduction, amidation)

The carboxamide moiety can undergo a range of classic organic transformations.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, yielding 4-amino-6-chloropyrimidine-5-carboxylic acid.

Reduction: Strong reducing agents can reduce the carboxamide to an aminomethyl group. Alternatively, dehydration of the primary amide can yield a nitrile (cyanopyrimidine) derivative. The conversion of a carboxamide to a nitrile is a key step in the synthesis of many heterocyclic compounds. ias.ac.in

Amidation/Transamidation: The amide itself can sometimes react with other amines under harsh conditions to exchange the NH₂ group, although this is less common than substitution at the C-6 chloro position.

A related transformation is the conversion of the analogous 4-amino-6-chloropyrimidine-5-carbaldehyde (B78110) into other functional groups, highlighting the synthetic versatility of the C-5 substituent. bldpharm.com

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as purines or pteridines. Following the substitution of the C-6 chloro group with a suitable nucleophile, the newly introduced group and the C-5 carboxamide can participate in intramolecular cyclization reactions.

For example, if the C-6 position is substituted with a hydrazine (B178648) derivative, subsequent intramolecular condensation with the C-5 carboxamide (or a derivative thereof) could lead to the formation of a fused pyrazolo[3,4-d]pyrimidine ring system. Similarly, reaction sequences starting with amination at C-6 can pave the way for the construction of purine (B94841) analogues, which are of significant interest in medicinal chemistry. researchgate.net The synthesis of purines often involves the formation of a pyrimidine ring followed by the construction of the fused imidazole (B134444) ring. chemrxiv.org

Electrophilic and Radical Reactions

The pyrimidine ring, particularly when substituted with electron-withdrawing groups, is generally considered electron-deficient. However, the presence of an amino group at the C4 position can influence its reactivity towards electrophiles. While specific studies focusing solely on the electrophilic and radical reactions of this compound are not extensively detailed in the provided search results, general principles of pyrimidine chemistry suggest that electrophilic attack would be directed by the activating effect of the amino group.

In related systems, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the pyrimidine core's reactivity is enhanced by the presence of nitrogen atoms, which stabilize anionic intermediates in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This inherent reactivity of the pyrimidine ring can also be harnessed for various transformations. For instance, nickel-catalyzed electrochemical cross-coupling reactions have been successfully employed to arylate 4-amino-6-chloropyrimidines, demonstrating the compound's utility in forming new carbon-carbon bonds under mild conditions. nih.gov This process showcases the compound's ability to participate in reactions that proceed via radical intermediates or involve organometallic species.

Further transformations can be achieved through reactions at the amino and chloro substituents. For example, Pd-catalyzed amination reactions have been used to introduce additional amino groups at the C6 position of 4-amino-6-chloropyrimidine (B18116) derivatives. nih.gov

Equilibrium and Tautomerism Studies

Prototropic tautomerism is a fundamental characteristic of aminopyrimidines, where a labile proton can migrate between different positions within the molecule, leading to a mixture of constitutional isomers. encyclopedia.pubnih.gov For 4-aminopyrimidines, this equilibrium primarily involves the amino and imino forms. nih.gov

In the case of 4-amino-6-chloropyrimidines, a prototropic equilibrium exists between the aminopyrimidine tautomer (A) and the iminopyrimidine tautomer (B) (Scheme 1). nih.gov This equilibrium can influence the compound's reactivity, potentially increasing the mobility of the N-H proton and facilitating reactions such as N,N-diheteroarylation. nih.gov

Scheme 1: Prototropic Equilibrium in 4-Amino-6-chloropyrimidines nih.gov

NH2 NH

| ||N==C-Cl N--C-Cl // \ / \ C N-C=O <=> C N=C-OH \ / \ / C-C C=C | | R R

(A) (B)

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Amino 6 Chloropyrimidine 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a powerful tool for the unambiguous assignment of the molecular structure of 4-Amino-6-chloropyrimidine-5-carboxamide by detailing the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectral Interpretation and Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the amino group and the pyrimidine (B1678525) ring. The protons of the primary amine (-NH₂) typically appear as a broad singlet, a characteristic feature resulting from quadrupole broadening and potential hydrogen exchange. The chemical shift of this signal can vary depending on the solvent and concentration.

The pyrimidine ring contains a single proton, which gives rise to a singlet in the aromatic region of the spectrum. The precise chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent chloro and carboxamide substituents.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides further confirmation of the compound's structure by identifying the carbon skeleton. Key signals in the spectrum correspond to the carbonyl carbon of the carboxamide group and the carbons of the pyrimidine ring. The chemical shift of the carbonyl carbon is typically found in the downfield region, characteristic of amide carbonyls.

The pyrimidine ring exhibits distinct signals for each of its carbon atoms, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the chlorine atom (C-6) will show a characteristic shift, as will the carbons adjacent to the nitrogen atoms within the heterocyclic ring (C-2, C-4, and C-5).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal any spin-spin coupling between protons. In this specific molecule, with a single pyrimidine proton, COSY is primarily used to confirm the absence of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the pyrimidine proton signal to its corresponding carbon atom in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations between the amino protons and the carbons at positions 4 and 5 of the pyrimidine ring, as well as the carbonyl carbon. It would also show a correlation between the pyrimidine ring proton and adjacent carbon atoms, solidifying the assignment of the substituents on the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

Vibrational Modes of Pyrimidine Ring and Substituents (e.g., C=O, N-H, C-Cl)

The IR spectrum of this compound displays several key absorption bands:

N-H Stretching: The amino group (-NH₂) exhibits symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the region of 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the carboxamide gives rise to a strong absorption band, usually in the range of 1650-1700 cm⁻¹. pressbooks.pub The exact position can be influenced by hydrogen bonding.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond (C-Cl) typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Pyrimidine Ring Vibrations: The pyrimidine ring itself has characteristic stretching and bending vibrations. Aromatic C-H stretching can be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of a chlorine radical (•Cl).

Loss of the carboxamide group (-CONH₂) or fragments thereof. libretexts.org

Cleavage of the pyrimidine ring.

By analyzing the masses of the resulting fragment ions, the connectivity and arrangement of the functional groups can be further confirmed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for this compound is publicly available. Therefore, a table of exact mass determination could not be generated.

Mass Fragmentation Pathways and Structural Insights

Without experimental tandem mass spectrometry (MS/MS) data, the fragmentation pathways of this compound cannot be determined and a detailed analysis of its structural insights from fragmentation is not possible.

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy for Electronic Transitions)

No UV-Vis absorption spectra for this compound have been found in the public domain. As a result, a data table of electronic transitions and a discussion of its electronic properties cannot be provided.

X-ray Crystallography for Absolute Structure and Conformational Analysis in the Solid State

A search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield any crystal structure data for this compound. Therefore, an analysis of its absolute structure and conformational properties in the solid state is not possible.

Computational and Theoretical Investigations of 4 Amino 6 Chloropyrimidine 5 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org It is employed to investigate the electronic structure of molecules, providing fundamental information about their geometry, stability, and reactivity. For 4-Amino-6-chloropyrimidine-5-carboxamide, DFT calculations can elucidate key structural and electronic characteristics.

Optimization of Molecular Geometry and Energetics

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), the molecular structure is adjusted to find the lowest energy conformation. researchgate.netjchemrev.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C4-N (Amino) | ~1.35 Å |

| Bond Length | C6-Cl | ~1.74 Å |

| Bond Length | C5-C (Carboxamide) | ~1.50 Å |

| Bond Angle | N(pyrimidine)-C4-N(amino) | ~118° |

| Bond Angle | N(pyrimidine)-C6-Cl | ~116° |

| Dihedral Angle | C4-C5-C(carboxamide)-O | ~25° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. epstem.net

The energies of the HOMO and LUMO, and the difference between them (the HOMO-LUMO gap, ΔE), are critical parameters derived from DFT calculations. epstem.netijcce.ac.ir A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For this compound, the electron-donating amino group and the electron-withdrawing chloro and carboxamide groups will significantly influence the energies and distributions of these frontier orbitals. The HOMO is expected to have significant contributions from the amino group and the pyrimidine (B1678525) ring, while the LUMO will likely be localized over the pyrimidine ring and the carbonyl group of the carboxamide.

Table 2: Calculated Frontier Molecular Orbital Properties for Substituted Pyrimidines (Illustrative Examples) Source: Adapted from studies on various pyrimidine derivatives. epstem.netijcce.ac.ir

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyrimidine Derivative 1 | -4.83 | -2.53 | 2.30 |

| Pyrimidine Derivative 2 | -5.14 | -2.21 | 2.93 |

| Pyrimidine Derivative 3 | -6.90 | -1.92 | 4.98 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding around each nucleus, one can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These theoretical predictions, when compared with experimental spectra, can confirm peak assignments and validate the proposed structure. Various DFT functionals and basis sets have been benchmarked for their accuracy in predicting NMR shifts, with methods like B3LYP and ωB97X-D often providing reliable results. rsc.org

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific vibrational mode (e.g., N-H stretch, C=O stretch, C-Cl stretch), allowing for a detailed assignment of the experimental IR spectrum. Studies on related compounds like 2-amino-4,6-dimethyl pyrimidine have shown a good correlation between the vibrational frequencies calculated using the B3LYP method and those observed in experimental FT-IR and FT-Raman spectra. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry allows for the exploration of potential chemical reaction pathways. For this compound, a key reaction of interest is the nucleophilic substitution of the chlorine atom at the C6 position. DFT can be used to model the entire reaction coordinate for such a substitution.

This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction pathway that connects reactants to products. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. researchgate.net For example, in the reaction of a chloropyrimidine with a nucleophile, DFT calculations can model the approach of the nucleophile, the formation of a transient intermediate (such as a Meisenheimer complex), the breaking of the C-Cl bond, and the departure of the chloride ion. Such studies have been performed for various pyrimidine systems to understand their reactivity and regioselectivity. researchgate.net

Molecular Modeling and Docking Studies for Understanding Binding Interactions with Theoretical Chemical Entities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most frequently used to predict the binding of a small molecule ligand to the active site of a target protein. Although the prompt specifies "theoretical chemical entities," the principles of molecular docking are best illustrated through ligand-protein interactions.

In a hypothetical scenario, this compound could be docked into the binding site of a theoretical enzyme or receptor. The docking process involves exploring many possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. This score typically accounts for electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation effects. The results can reveal key binding interactions, such as hydrogen bonds between the amino or carboxamide groups of the ligand and amino acid residues in the binding site, or hydrophobic interactions involving the pyrimidine ring. Such studies are instrumental in structure-based drug design, helping to rationalize the activity of known ligands and to design new ones with improved binding affinity.

Quantitative Structure-Reactivity and Structure-Interaction Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by first calculating a set of molecular descriptors for each compound in a training set.

These descriptors can be derived from DFT calculations and include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

Once a statistically significant correlation is established between these descriptors and the observed activity (e.g., inhibitory concentration, binding affinity), the resulting mathematical model can be used to predict the activity of new, untested compounds. For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity in a particular chemical transformation or their binding affinity to a biological target, thereby guiding the synthesis of more potent or selective analogues.

Structure Reactivity and Structure Interaction Relationship Studies of Pyrimidine Carboxamide Systems

Systematic Modification of Substituents and their Influence on Reactivity

The reactivity of the 4-amino-6-chloropyrimidine-5-carboxamide scaffold is dictated by the electronic properties of its substituents at positions 4, 5, and 6. Strategic modifications at these sites can significantly alter the molecule's nucleophilic and electrophilic characteristics, thereby controlling its chemical transformations.

The amino group at position 4 of the pyrimidine (B1678525) ring is a key determinant of the molecule's nucleophilic character. The lone pair of electrons on the nitrogen atom can participate in chemical reactions, but its availability is influenced by the electronic nature of the pyrimidine ring and any N-substituents.

In the context of synthetic transformations, the amino group's reactivity is often exploited. For example, in reactions leading to disubstituted pyrimidines, the initial amino group's nucleophilicity is crucial for the first substitution step, while its electronic influence on the ring affects subsequent reactions. chemrxiv.org

Table 1: Influence of Amino Group Substitution on Reactivity

| Substituent at Amino Group | Expected Effect on Nucleophilicity | Rationale |

| Unsubstituted (-NH₂) | Baseline | Reference for comparison. |

| Alkyl groups (e.g., -NHCH₃) | Increased | Electron-donating nature of alkyl groups increases electron density on the nitrogen. |

| Aryl groups (e.g., -NHPh) | Decreased | Delocalization of the nitrogen lone pair into the aromatic ring reduces its availability. |

| Acyl groups (e.g., -NHC(O)CH₃) | Significantly Decreased | Strong electron-withdrawing effect of the carbonyl group greatly reduces nucleophilicity. |

This table provides a generalized overview. Actual reactivity can be influenced by steric factors and reaction conditions.

The chlorine atom at position 6 is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electrophilicity of the C6 carbon is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. chemrxiv.orgmdpi.com

The chloro group can be displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates. mdpi.comacs.orgnih.gov This reactivity is fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups at this position. For example, the reaction with various amines leads to the formation of 4,6-diaminopyrimidine (B116622) derivatives, a scaffold of interest in medicinal chemistry. nih.gov

Interestingly, in some nitro-activated pyrimidines, the aminolysis of an alkoxy group can be favored over the displacement of a chlorine atom, a phenomenon that can be explained by the stability of the Meisenheimer complex intermediate. chemrxiv.org In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a structurally similar compound, SNAr reactions can lead to products of amination and solvolysis, highlighting the competitive nature of nucleophilic attack at the chlorinated positions. mdpi.comresearchgate.net

Table 2: Reactivity of the Chloro Group in Nucleophilic Aromatic Substitution

| Nucleophile | Product Type | Significance |

| Amines (R-NH₂) | 6-amino substituted pyrimidines | Access to di- and poly-substituted amino pyrimidines. nih.govnih.gov |

| Alkoxides (R-O⁻) | 6-alkoxy substituted pyrimidines | Introduction of ether linkages. chemrxiv.orgmdpi.com |

| Thiolates (R-S⁻) | 6-thioether substituted pyrimidines | Formation of sulfur-containing derivatives. |

The carboxamide group at position 5 is a versatile functional group that plays a significant role in both the chemical reactivity and the biological activity of pyrimidine derivatives. nih.gov It can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo various condensation reactions.

Derivatization of the carboxamide is a common strategy in drug discovery to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov For instance, modifying the amide by introducing different substituents on the nitrogen atom can lead to a wide array of analogues with potentially improved pharmacological profiles. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on related pyrimidine carboxamides have indicated that the electronic distribution and nature of the substituents on the carboxamide moiety are critical for their biological activity. nih.gov The amide group's ability to act as both a hydrogen bond donor and acceptor makes it a crucial element for molecular recognition and interaction with biological targets.

Conformational Analysis and its Implications for Molecular Interactions

The three-dimensional conformation of this compound and its derivatives is critical for their interaction with other molecules, particularly biological macromolecules like enzymes and receptors. Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT), reveals the preferred spatial arrangement of the molecule's atoms. mdpi.com

For pyrimidine carboxamide systems, a key conformational feature is the potential for restricted rotation around the C5-carbonyl bond and the carbonyl-nitrogen bond of the carboxamide group. This restricted rotation can lead to the existence of different conformers or rotamers, which may have distinct biological activities. mdpi.com Studies on structurally similar compounds have shown that the presence of different conformers can be observed through the duplication of signals in NMR spectra. mdpi.comacs.org

Development of Predictive Models for Chemical Properties and Transformations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the biological activities and physicochemical properties of chemical compounds based on their molecular structure. researchgate.net For pyrimidine carboxamide systems, these models are invaluable for guiding the synthesis of new derivatives with improved characteristics.

These predictive models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property, such as biological activity or reactivity. researchgate.netnih.gov The molecular descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. tandfonline.com

Various statistical and machine learning methods are employed to develop QSAR models, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.nettandfonline.commdpi.com Successful QSAR models have been developed for various classes of pyrimidine derivatives to predict their anticancer, anti-inflammatory, and enzyme inhibitory activities. nih.govnih.govscientific.netacs.org These models not only allow for the prediction of the activity of unsynthesized compounds but also provide insights into the key structural features that are important for the desired property, thereby facilitating the rational design of more potent and selective molecules. mdpi.com

Table 3: Common Descriptors in QSAR Models for Pyrimidine Derivatives

| Descriptor Type | Example | Information Encoded |

| Electronic | Partial Charges, Dipole Moment | Distribution of electrons within the molecule. nih.gov |

| Topological | Molecular Connectivity Indices | Size, shape, and degree of branching of the molecule. scientific.net |

| Steric/Geometrical | Molecular Volume, Surface Area | Three-dimensional shape and bulk of the molecule. |

| Hydrophobic | LogP | Lipophilicity and partitioning between aqueous and non-aqueous phases. |

Q & A

Q. Notes

- Citations follow format per provided evidence.

- Advanced methodologies emphasize reproducibility and interdisciplinary validation (e.g., synthetic chemistry + computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.